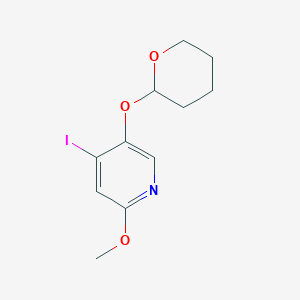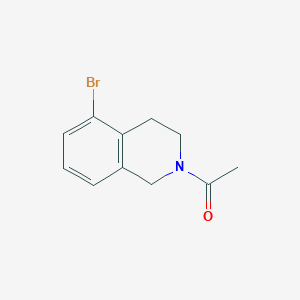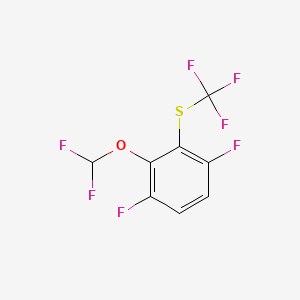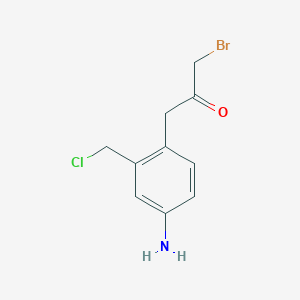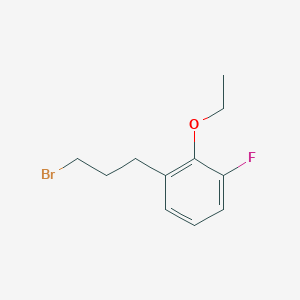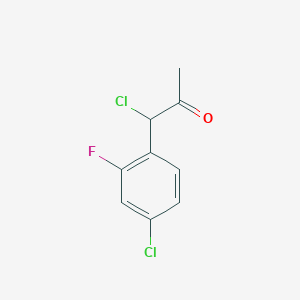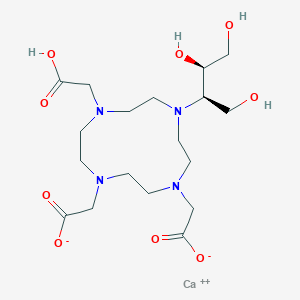
calcium 2,2'-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate is a complex organic compound that features a calcium ion coordinated with a macrocyclic ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate typically involves the coordination of calcium ions with the macrocyclic ligand. The ligand is synthesized through a series of organic reactions, including the formation of the tetraazacyclododecane ring and subsequent functionalization with carboxymethyl and trihydroxybutan groups. The final step involves the addition of calcium ions under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand followed by its coordination with calcium ions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the macrocyclic ligand.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate has several scientific research applications:
Chemistry: The compound is used as a chelating agent in coordination chemistry studies.
Biology: It is employed in biological research to study calcium ion transport and signaling.
Medicine: The compound has potential therapeutic applications, including as a drug delivery agent and in imaging techniques.
Industry: It is used in various industrial processes, such as catalysis and material science.
Mecanismo De Acción
The mechanism of action of calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate involves the coordination of calcium ions with the macrocyclic ligand. This coordination stabilizes the calcium ion and facilitates its interaction with various molecular targets. The compound can modulate calcium ion transport and signaling pathways, which are crucial for numerous biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar calcium-binding properties.
Calcium diethylenetriaminepentaacetate (DTPA): Another chelating agent with a different macrocyclic structure.
Calcium 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA): A compound with a similar macrocyclic ligand but different functional groups.
Uniqueness
Calcium 2,2’-(7-(carboxymethyl)-10-((2R,3R)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate is unique due to its specific functional groups and the resulting properties
Propiedades
Fórmula molecular |
C18H32CaN4O9 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3R)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15+;/m1./s1 |
Clave InChI |
GCLKDXFGQNCFQW-LIOBNPLQSA-L |
SMILES isomérico |
C1CN(CCN(CCN(CCN1CC(=O)O)[C@H](CO)[C@H](CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
SMILES canónico |
C1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



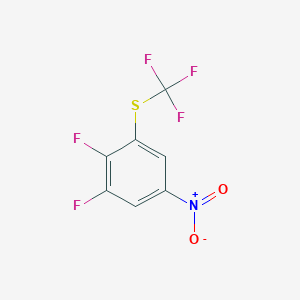
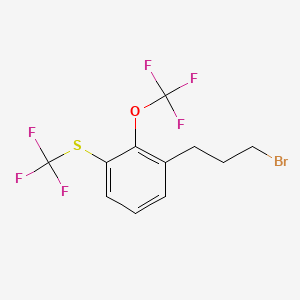
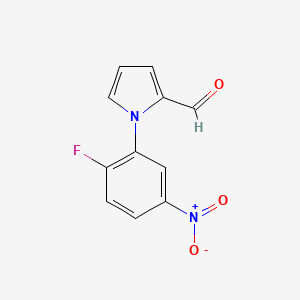

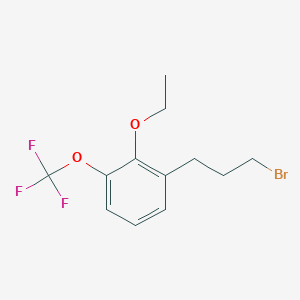
![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)
